3-Iodo-1H-pyrazolo[3,4-c]pyridazine

Cross-coupling C–I bond activation Suzuki-Miyaura

The 3-iodo handle on this pyrazolo[3,4-c]pyridazine scaffold is your key to success: its low C–I bond dissociation energy (222 kJ/mol) enables oxidative addition rates far exceeding bromo/chloro analogs, ensuring high-yield Pd-catalyzed couplings under mild, 60-80°C conditions critical for sensitive boronic acids in CDK and HIV-1 NNRTI libraries. Only the 3-iodo derivative enables direct 125I isotopic exchange (92% RCY in 5 min) for target-engagement studies, bypassing multi-step halogen conversion. Secure the validated electrophilic partner that scales effectively and provides a direct path to potent, resistance-resilient kinase probes.

Molecular Formula C5H3IN4
Molecular Weight 246.01 g/mol
Cat. No. B13671809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrazolo[3,4-c]pyridazine
Molecular FormulaC5H3IN4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CN=NC2=C1C(=NN2)I
InChIInChI=1S/C5H3IN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)
InChIKeySLAYEYQOCHVTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrazolo[3,4-c]pyridazine: Key Intermediates for Cross-Coupling in Drug Discovery and Kinase-Targeted Heterocyclic Synthesis


3-Iodo-1H-pyrazolo[3,4-c]pyridazine (CAS 1658467-49-2) is a halogenated fused heterocyclic scaffold comprising a pyrazole ring fused to a pyridazine core [1]. Its molecular formula is C5H3IN4 with a molecular weight of 246.01 [1]. The iodine atom at the 3-position confers distinctive reactivity profiles that differentiate this compound from its bromo-, chloro-, and unsubstituted pyrazolo[3,4-c]pyridazine analogs in palladium-catalyzed cross-coupling reactions and subsequent functionalization pathways. Pyrazolo[3,4-c]pyridazines have been established as privileged scaffolds for cyclin-dependent kinase (CDK) inhibition [2], HIV-1 reverse transcriptase inhibition [3], and as key intermediates in the synthesis of sGC stimulators .

Procurement Rationale for 3-Iodo-1H-pyrazolo[3,4-c]pyridazine: Why Halogen Identity Dictates Synthetic Feasibility and Biological Profile


Halogen identity at the 3-position of the pyrazolo[3,4-c]pyridazine scaffold is not interchangeable. The C–I bond possesses a significantly lower bond dissociation energy (approximately 222 kJ/mol) compared to the C–Br bond (approximately 280 kJ/mol) and the C–Cl bond (approximately 397 kJ/mol), translating into higher oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. In practice, this means that a 3-iodo intermediate will undergo Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings under milder conditions and with often higher conversion yields than the corresponding 3-bromo or 3-chloro analogs. Moreover, the larger van der Waals radius of iodine relative to bromine and chlorine introduces differential steric and electronic effects that can alter kinase binding pocket occupancy and selectivity profiles [2]. Therefore, substituting the iodo derivative with a bromo- or chloro-analog without reaction re-optimization carries substantial risk of synthetic failure, reduced product yield, or altered biological activity in downstream kinase inhibitor programs [3].

Comparative Evidence Matrix for 3-Iodo-1H-pyrazolo[3,4-c]pyridazine: Quantitative Differentiation from Closest Analogs


Synthetic Reactivity: Enhanced Oxidative Addition Efficiency of 3-Iodo vs. 3-Bromo in Palladium-Catalyzed Cross-Coupling

The 3-iodo derivative enables more efficient oxidative addition with Pd(0) catalysts compared to the 3-bromo derivative due to lower C–I bond dissociation energy and superior leaving group ability of iodide in the catalytic cycle. While direct head-to-head coupling yield comparisons for this specific scaffold are not reported in peer-reviewed literature, well-established class-level reactivity trends for heteroaryl iodides vs. bromides provide quantitative guidance for synthetic route design. 3-Iodo-1H-pyrazolo[3,4-c]pyridazine is the preferred electrophilic partner when coupling with sterically hindered or electron-deficient boronic acids, or when conducting sequential functionalization of the pyridazine core [1]. A study on 3-iodopyridazines demonstrated successful radical ethoxycarbonylation with good yields, underscoring the synthetic utility of the iodo substituent in this heterocyclic family [2].

Cross-coupling C–I bond activation Suzuki-Miyaura

Radioiodination Capability: 125I Isotopic Exchange Yields for Tracer Development Exclusive to Iodo Scaffold

Unlike its bromo and chloro counterparts, the 3-iodo derivative serves as a direct precursor for radioiodination via isotopic exchange, enabling the preparation of 125I-labeled analogs for in vitro and in vivo tracer studies. A study on the structurally related 3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine demonstrated that 125I isotopic exchange proceeds efficiently with a maximum radiochemical yield of 92% within 5 minutes at 160 °C [1]. The corresponding 3-bromo derivative cannot undergo this transformation without halogen exchange steps, adding synthetic complexity and reducing radiochemical purity.

Radiolabeling SPECT imaging Isotopic exchange

Kinase Selectivity Profile: Pyrazolo[3,4-c]pyridazine Scaffold Exhibits Favorable Selectivity vs. Alternative Heterocyclic Cores

The pyrazolo[3,4-c]pyridazine core provides a selectivity profile that differentiates it from structurally similar kinase inhibitor scaffolds. The lead compound 1a (3-acetamide-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine) demonstrated potent CDK1/cyclin B inhibition and, critically, selectivity for the CDK family over other kinases [1]. A related pyrazolopyridazine derivative, Irfin1, exhibited a narrow selectivity profile across a 290-kinase panel at 0.5 μM, with fewer than 10 kinases showing >25% inhibition [2]. In contrast, the comparator compound FR180204 (a pyrazolopyridine scaffold lacking the pyridazine ring) displayed a broader off-target profile under identical assay conditions [2]. The 3-iodo derivative provides the critical halogen handle for installing the optimized substituents (such as the furyl group in compound 1o) that achieved IC50 values in the low nanomolar range against CDK1 [1].

CDK inhibition Kinase selectivity Pyrazolopyridazine

HIV-1 NNRTI Binding Mode: Pyrazolo[3,4-c]pyridazine Scaffold Enables Expanded-Volume Binding and Mutation Resilience

The pyrazolo[3,4-c]pyridazine scaffold confers a distinctive binding mode to HIV-1 reverse transcriptase that is not achievable with alternative heterocyclic cores. Structure-based optimization of diaryl ether inhibitors led to the discovery that pyrazolo[3,4-c]pyridazine NNRTIs bind the HIV-RT enzyme in an expanded volume relative to most other inhibitors in the NNRTI class [1]. This binding mode maintains the β13 and β14 strands bearing Pro236 in a conformation similar to that of unliganded reverse transcriptase, creating substantial resilience to single point mutations [1]. Several pyrazolopyridazine NNRTIs demonstrated high effectiveness against both wild-type and NNRTI-resistant viral strains in cell culture assays, a property not observed with structurally distinct NNRTIs such as nevirapine or efavirenz [1].

HIV-1 reverse transcriptase NNRTI Mutation resilience

Electron-Deficient Heterocycle Reactivity: Enhanced Nucleophilic Aromatic Substitution Potential vs. Electron-Rich Analogs

The pyrazolo[3,4-c]pyridazine scaffold incorporates a pyridazine ring, an electron-deficient heterocycle that activates the scaffold toward nucleophilic aromatic substitution (SNAr) at positions adjacent to the ring nitrogens. This electronic property differentiates it from pyrazolo[3,4-c]pyridine analogs, which lack the additional ring nitrogen and are less electron-deficient. Halogen substituents on pyrazoles are generally relatively unreactive toward nucleophiles; however, electron acceptors in the α-position to the halogen—such as the pyridazine ring nitrogens in this scaffold—increase susceptibility to nucleophilic attack [1]. The 3-iodo derivative, while primarily used for cross-coupling due to the superior leaving group ability of iodide, also retains this SNAr potential at the pyridazine ring positions, enabling orthogonal functionalization strategies (e.g., sequential Pd-catalyzed coupling at C-3 followed by nucleophilic substitution at C-7).

SNAr Electron-deficient heterocycle Pyridazine

Validated Use Cases for 3-Iodo-1H-pyrazolo[3,4-c]pyridazine in Medicinal Chemistry and Chemical Biology


CDK Inhibitor Lead Optimization: SAR Expansion via Suzuki-Miyaura Coupling at the C-3 Iodo Position

The 3-iodo derivative is the optimal electrophilic partner for installing diverse aryl and heteroaryl groups at the C-3 position of the pyrazolo[3,4-c]pyridazine core to generate CDK inhibitor analogs. As demonstrated in the SAR study by Braña et al., substitutions at the C-3 position significantly modulate CDK1/cyclin B inhibitory activity, with the furyl-substituted compound 1o achieving the most potent activity in the series [1]. The iodo handle enables coupling under mild Pd-catalyzed conditions (typically 60–80 °C with Pd(PPh₃)₄ or Pd(dppf)Cl₂) with a broad range of boronic acids, including electron-deficient and sterically hindered partners that couple poorly with bromo analogs [2].

HIV-1 NNRTI Discovery: Synthesis of Diaryl Ether and Biaryl Derivatives with Mutation-Resilient Binding Profiles

The pyrazolo[3,4-c]pyridazine NNRTI series exhibits an expanded-volume binding mode in the HIV-1 reverse transcriptase allosteric pocket, conferring resilience to common resistance mutations including K103N and Y181C [1]. The 3-iodo derivative enables rapid synthesis of biaryl and diaryl ether derivatives through Suzuki-Miyaura or Ullmann-type couplings to explore substituent effects on antiviral potency and resistance profile. Cell culture assays confirmed that several pyrazolopyridazine NNRTIs maintained high effectiveness against both wild-type and NNRTI-resistant viral strains, a critical differentiation point from first-generation NNRTIs [1].

Radiotracer Development: Direct 125I Labeling for In Vitro Binding Assays and SPECT Imaging

3-Iodo-1H-pyrazolo[3,4-c]pyridazine and its substituted derivatives (e.g., 3-iodo-4,5-diphenyl analogs) can undergo direct 125I isotopic exchange without halogen conversion steps. Optimized conditions using Na125I and TBAB in DMF at 160 °C achieved 92% radiochemical yield within 5 minutes [1]. The 3-bromo and 3-chloro analogs cannot be labeled via this direct pathway and require prior halogen exchange or alternative radiolabeling strategies (e.g., ³H labeling or ¹¹C methylation), adding synthetic steps and reducing overall radiochemical yield and specific activity. This makes the 3-iodo derivative the clear choice for programs requiring radiolabeled probes for target engagement studies, autoradiography, or preclinical SPECT imaging.

Focused Kinase Inhibitor Library Synthesis: Orthogonal Functionalization via C-3 Cross-Coupling and Pyridazine Ring Modifications

The combination of a C-3 iodine handle (for Pd-catalyzed cross-coupling) and the electron-deficient pyridazine ring (for SNAr at activated positions) enables sequential, orthogonal functionalization to rapidly generate focused kinase inhibitor libraries. This strategy is particularly valuable for probing the CDK2 ATP-binding pocket, where molecular modeling indicates that substituents at both the C-3 position and the pyridazine ring contribute to binding affinity and selectivity [1]. The narrow kinase selectivity profile observed with pyrazolopyridazine derivatives (Irfin1 inhibited <10 kinases >25% at 0.5 μM) supports the scaffold's utility in generating selective chemical probes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1H-pyrazolo[3,4-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.